molecular formula C8H14O3 B13560372 2-Methyl-2-(oxolan-3-yloxy)propanal

2-Methyl-2-(oxolan-3-yloxy)propanal

Cat. No.: B13560372
M. Wt: 158.19 g/mol
InChI Key: AUHQMVJCHGXYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(oxolan-3-yloxy)propanal is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is a derivative of propanal, where the aldehyde group is substituted with a 2-methyl-2-(oxolan-3-yloxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yloxy)propanal typically involves the reaction of 2-methylpropanal with oxolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxolan-3-yloxy group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain a product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yloxy)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(oxolan-3-yloxy)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yloxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolan-3-yloxy group may also contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(oxolan-3-yloxy)propanal is unique due to the specific positioning of the oxolan-3-yloxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methyl-2-(oxolan-3-yloxy)propanal

InChI

InChI=1S/C8H14O3/c1-8(2,6-9)11-7-3-4-10-5-7/h6-7H,3-5H2,1-2H3

InChI Key

AUHQMVJCHGXYOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1CCOC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.